tert-butyl 4-(2-bromoethyl)-1H-pyrazole-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-bromoethyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a tert-butyl ester group, a bromoethyl substituent, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 4-(1H-pyrazol-1-yl)carboxylate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-grade solvents and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromoethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of ethyl-substituted pyrazoles.
Scientific Research Applications
Tert-butyl 4-(2-bromoethyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pyrazole ring can interact with enzymes and receptors, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl bromoacetate
Uniqueness
Tert-butyl 4-(2-bromoethyl)-1H-pyrazole-1-carboxylate is unique due to the presence of both a bromoethyl group and a pyrazole ring, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C10H15BrN2O2 |
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Molecular Weight |
275.14 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromoethyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-10(2,3)15-9(14)13-7-8(4-5-11)6-12-13/h6-7H,4-5H2,1-3H3 |
InChI Key |
ROGVWUIEUSETSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CCBr |
Origin of Product |
United States |
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